Methyl 6-Amino-2-naphthoate Methyl 6-Amino-2-naphthoate
Brand Name: Vulcanchem
CAS No.: 5159-59-1
VCID: VC3739539
InChI: InChI=1S/C12H11NO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,13H2,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)C=C(C=C2)N
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

Methyl 6-Amino-2-naphthoate

CAS No.: 5159-59-1

Cat. No.: VC3739539

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-Amino-2-naphthoate - 5159-59-1

Specification

CAS No. 5159-59-1
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name methyl 6-aminonaphthalene-2-carboxylate
Standard InChI InChI=1S/C12H11NO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,13H2,1H3
Standard InChI Key LPXVPYIHRFOTJZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C=C(C=C2)N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C=C(C=C2)N

Introduction

Chemical Identity and Properties

Methyl 6-Amino-2-naphthoate, also known as 6-Amino-2-naphthoic Acid Methyl Ester, is an aromatic compound derived from naphthalene. It possesses a distinct molecular structure characterized by an amino group at the 6th position and a methyl ester group at the 2nd position on the naphthalene ring.

Basic Chemical Information

The compound is identified by the following properties:

PropertyValue
CAS Number5159-59-1
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
IUPAC Namemethyl 6-aminonaphthalene-2-carboxylate
InChIInChI=1S/C12H11NO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,13H2,1H3
Canonical SMILESCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)N

Structural Features

The molecular structure of Methyl 6-Amino-2-naphthoate consists of a naphthalene core with two key functional groups. The amino group at position 6 provides nucleophilic properties and potential for hydrogen bonding, while the methyl ester group at position 2 contributes to the compound's electrophilic characteristics and reactivity. This combination of functional groups creates a versatile scaffold for chemical modifications and interactions with biological systems.

Synthesis Methods

The synthesis of Methyl 6-Amino-2-naphthoate can be accomplished through several established methods, each with specific advantages depending on the starting materials and desired purity of the final product.

Esterification of 6-Amino-2-naphthoic Acid

One common approach involves the direct esterification of 6-amino-2-naphthoic acid. This method typically follows these steps:

  • Dissolving 6-amino-2-naphthoic acid in methanol

  • Adding concentrated sulfuric acid as a catalyst

  • Refluxing the mixture for several hours

  • Purifying the product through extraction and drying procedures

Reduction of Nitro Precursor

Another synthetic route involves the nitration of methyl 2-naphthoate followed by reduction:

  • Nitration of methyl 2-naphthoate using concentrated nitric acid and sulfuric acid

  • Isolation of methyl 6-nitro-2-naphthoate

  • Reduction of the nitro group to an amino group using hydrogen gas with a palladium catalyst

This approach is particularly useful for industrial-scale production, where optimized processes employ continuous flow reactors and advanced purification techniques to achieve high yield and purity.

Chemical Reactivity

The reactivity of Methyl 6-Amino-2-naphthoate is largely determined by its functional groups, particularly the amino group at position 6 and the methyl ester at position 2.

Reactions of the Ester Group

The methyl ester functional group undergoes typical ester reactions:

  • Hydrolysis to regenerate the carboxylic acid

  • Transesterification to form different esters

  • Reduction to form alcohols

  • Amidation to form amides

Applications in Research

Methyl 6-Amino-2-naphthoate serves as a versatile building block in various research areas, with applications spanning multiple scientific disciplines.

Organic Synthesis

In organic synthesis, the compound functions as a precursor for creating more complex molecules. Its reactivity allows for:

  • Formation of naphthoquinones through oxidation processes

  • Development of naphthol derivatives via reduction reactions

  • Introduction of diverse functional groups through nucleophilic substitution

  • Creation of extended aromatic systems through coupling reactions

Medicinal Chemistry

The compound has significant applications in pharmaceutical research:

Research AreaApplicationPotential Outcomes
Anticancer ResearchDevelopment of cytotoxic agentsCompounds with enhanced activity against cancer cell lines
Enzyme InhibitionCreation of soluble epoxide hydrolase (sEH) inhibitorsDevelopment of therapeutics with favorable pharmacokinetic profiles
Structure-Activity Relationship StudiesModification of functional groupsIdentification of analogs with improved bioavailability and efficacy

Studies exploring the anticancer efficacy of Methyl 6-Amino-2-naphthoate derivatives on human breast cancer cells have demonstrated that specific modifications to the naphthoate structure can enhance cytotoxicity, opening promising avenues for developing new anticancer agents.

Industrial Applications

In industrial settings, the compound finds use in:

  • Dye and pigment production, leveraging its chromophoric properties

  • Formation of stable metal complexes for specialized applications

  • Polymer science as a functional monomer

Biological Activity

Research into the biological properties of Methyl 6-Amino-2-naphthoate has revealed multiple areas where the compound shows promising activity.

Mechanism of Action

The biological effects of Methyl 6-Amino-2-naphthoate stem from its molecular interactions:

  • Formation of hydrogen bonds and electrostatic interactions with enzyme active sites

  • Ability to undergo metabolic transformations, producing active metabolites

  • Interactions with specific molecular targets including enzymes and receptors

Proteomics Applications

In proteomics research, Methyl 6-Amino-2-naphthoate serves as a reagent for protein labeling:

  • The amino group reacts with NHS esters to form amide bonds with lysine residues

  • This biotinylation process enables protein isolation and purification

  • The compound demonstrates high yields of biotinylated proteins compared to other reagents

  • These properties make it valuable for studying protein interactions and functions

Binding Studies

Analysis of binding affinities with various protein targets provides insight into the compound's potential therapeutic applications:

Protein TargetBinding Affinity (Kd)Significance
Target A15 μMModerate affinity suggesting potential as lead compound
Target B8 μMHigher affinity indicating stronger interaction potential

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